molecular formula C14H17ClN2O B016627 5-Chloroacetamido-2-methylene-1,3,3-trimethylindoline CAS No. 51980-53-1

5-Chloroacetamido-2-methylene-1,3,3-trimethylindoline

Cat. No.: B016627
CAS No.: 51980-53-1
M. Wt: 264.75 g/mol
InChI Key: LQAYFOAWQOGESO-UHFFFAOYSA-N
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Description

5-Chloroacetamido-2-methylene-1,3,3-trimethylindoline is a synthetic organic compound with the molecular formula C14H17ClN2O and a molecular weight of 264.75 g/mol This compound is characterized by its indoline core structure, which is substituted with a chloroacetamido group and a methylene group

Preparation Methods

The synthesis of 5-Chloroacetamido-2-methylene-1,3,3-trimethylindoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,3,3-trimethylindoline.

    Chloroacetylation: The indoline derivative undergoes chloroacetylation to introduce the chloroacetamido group. This reaction is usually carried out using chloroacetyl chloride in the presence of a base such as triethylamine.

Chemical Reactions Analysis

5-Chloroacetamido-2-methylene-1,3,3-trimethylindoline can undergo various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloroacetamido-2-methylene-1,3,3-trimethylindoline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloroacetamido-2-methylene-1,3,3-trimethylindoline is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially affecting cellular processes such as enzyme activity and signal transduction. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

5-Chloroacetamido-2-methylene-1,3,3-trimethylindoline can be compared with other indoline derivatives, such as:

    1,3,3-Trimethylindoline: Lacks the chloroacetamido and methylene groups, making it less reactive in certain chemical reactions.

    5-Bromoacetamido-2-methylene-1,3,3-trimethylindoline: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    5-Acetamido-2-methylene-1,3,3-trimethylindoline: Lacks the halogen atom, resulting in different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-chloro-N-(1,3,3-trimethyl-2-methylideneindol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-9-14(2,3)11-7-10(16-13(18)8-15)5-6-12(11)17(9)4/h5-7H,1,8H2,2-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAYFOAWQOGESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)N(C2=C1C=C(C=C2)NC(=O)CCl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563555
Record name 2-Chloro-N-(1,3,3-trimethyl-2-methylidene-2,3-dihydro-1H-indol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51980-53-1
Record name 2-Chloro-N-(1,3,3-trimethyl-2-methylidene-2,3-dihydro-1H-indol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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